4-Benzyloxy-cyclohexanecarbaldehyde

Overview

Description

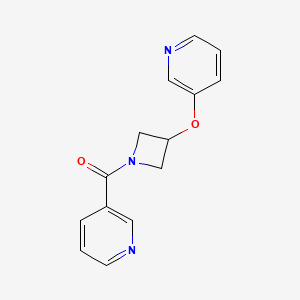

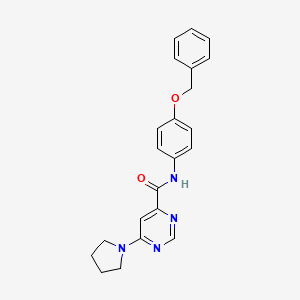

4-Benzyloxy-cyclohexanecarbaldehyde is a chemical compound with the molecular formula C14H18O2 . It has a molecular weight of 218.3 .

Molecular Structure Analysis

The InChI code for 4-Benzyloxy-cyclohexanecarbaldehyde is1S/C14H18O2/c15-10-12-6-8-14 (9-7-12)16-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Benzyloxy-cyclohexanecarbaldehyde include a molecular weight of 218.3 . The compound has a XLogP3-AA value of 2.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are 218.130679813 g/mol . The topological polar surface area of the compound is 26.3 Ų .Scientific Research Applications

- Abstract : Multicomponent condensations involving cyclohexanecarbaldehyde have been explored with various CH acids, such as malonodinitrile, cyanothio (seleno)acetamide, ethyl cyanoacetate, ethyl acetoacetate, thiobarbituric acid, dimedone, resorcinol, and 3-aminophenol. These reactions yield functionalized cyclohexyl-substituted acrylonitriles, 4H-pyrans, 4H-thio (seleno)-pyrans, and 1-benzopyrans .

Multicomponent Syntheses

Mechanism of Action

Target of Action

It’s known that this compound is often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 4-Benzyloxy-cyclohexanecarbaldehyde likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Its role in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .

Result of Action

The molecular and cellular effects of 4-Benzyloxy-cyclohexanecarbaldehyde’s action are largely dependent on the context of its use. In Suzuki–Miyaura cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds .

Action Environment

The efficacy and stability of 4-Benzyloxy-cyclohexanecarbaldehyde can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions depends on the presence of a suitable catalyst (e.g., palladium) and appropriate reaction conditions .

properties

IUPAC Name |

4-phenylmethoxycyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRULNFQXSNRBTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2-Bromo-4-nitrophenyl)furan-2-yl]methanol](/img/structure/B2428228.png)

![N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide](/img/structure/B2428235.png)

![3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2428237.png)

![2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/no-structure.png)

![2-Methylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2428247.png)